Cas no 2172140-45-1 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid)
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid
- 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid
- 2172140-45-1
- EN300-1492474
-
- Inchi: 1S/C26H32N2O5/c1-17(14-23(29)30)12-13-27-24(31)26(2,3)16-28-25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
- InChI Key: ROZXTGJMTRFXTR-UHFFFAOYSA-N
- SMILES: O(C(NCC(C)(C)C(NCCC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 105Ų
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1492474-1.0g |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1492474-50mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1492474-100mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1492474-250mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1492474-500mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1492474-1000mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1492474-2500mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1492474-5000mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1492474-10000mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-3-methylpentanoic acid |
2172140-45-1 | 10000mg |
$14487.0 | 2023-09-28 |
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid
Introduction to 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic Acid (CAS No. 2172140-45-1)
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid, identified by its CAS number 2172140-45-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structure, which includes a fluorenyl moiety and multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The structure of this compound features a central amino group that is protected by a methoxycarbonyl (Moc) group, which is a common strategy in peptide synthesis to prevent unwanted side reactions. The presence of the fluorenyl group, a well-known luminescent and photostable aromatic system, suggests potential applications in bioimaging and drug delivery systems. Additionally, the amide and carboxylic acid functionalities provide opportunities for further chemical modifications, making this compound a versatile building block in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The< strong>fluorenylmethoxycarbonylprotected amino acid derivative has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors has been explored in detail, leading to several innovative drug candidates.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The< strong>fluorenylgroup not only enhances the solubility and stability of the molecule but also allows for its conjugation with other bioactive molecules. This property has been exploited in the design of antibody-drug conjugates (ADCs) and other targeted cancer therapies, where the fluorenyl group serves as a linker between the therapeutic agent and the targeting moiety.
The< strong>methoxycarbonylgroup on the amino acid derivative plays a crucial role in protecting the amine during synthetic procedures. This protection is essential for ensuring high yields and purity in peptide synthesis. Once the protective group is removed under specific conditions, the free amine can participate in further reactions, such as coupling with carboxylic acids or forming amides with other amino acids.
The< strong>2,2-dimethylpropanamidomoiety contributes to the overall steric hindrance of the molecule, which can influence its binding affinity and selectivity towards biological targets. This feature is particularly important in drug design, where optimal binding interactions are critical for efficacy. By modulating the steric environment around key functional groups, researchers can fine-tune the pharmacological properties of the compound.
The< strong>3-methylpentanoic acidside chain adds another layer of complexity to the molecule's structure. This side chain can influence solubility, metabolic stability, and interactions with biological membranes. The presence of a methyl group at position 2 enhances the lipophilicity of the molecule, making it more likely to cross biological membranes. This property is advantageous for drugs that need to reach intracellular targets.
In recent studies, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The combination of structural features such as the fluorenyl group and amide bonds has been shown to modulate inflammatory pathways effectively. Preclinical data suggest that these compounds may have fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), making them promising candidates for further clinical development.
The< strong>fluorenylmethoxycarbonylprotected amino acid derivative has also been explored in the context of central nervous system (CNS) drugs. Its ability to cross the blood-brain barrier has been demonstrated in animal models, suggesting potential applications in treating neurological disorders. The< strong>methoxycarbonylgroup ensures stability during transport across membranes before being cleaved off at the target site.
The< strong>molecular recognitionproperties of this compound have been studied extensively using computational methods such as molecular dynamics simulations and docking studies. These studies have provided valuable insights into how the molecule interacts with biological targets at an atomic level. This information has been used to design analogs with improved binding affinity and selectivity.
The synthesis of< strong>5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acidhas been optimized for scalability and reproducibility. Multi-step synthetic routes have been developed that incorporate modern techniques such as solid-phase peptide synthesis (SPPS) and flow chemistry. These methods ensure high yields and purity while minimizing waste generation.
In conclusion, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-3-methylpentanoic acid (CAS No.< strong>2172140-45-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for drug discovery programs targeting various diseases. With ongoing research efforts focused on optimizing its pharmacological properties and exploring new applications, this compound is poised to make substantial contributions to future therapeutic advancements.
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